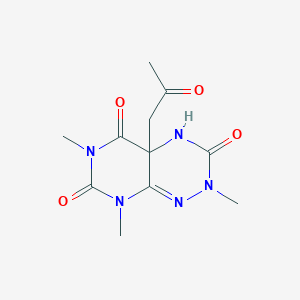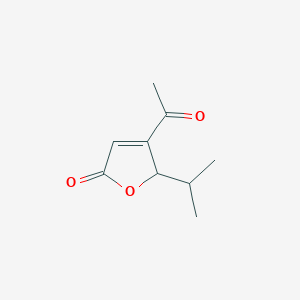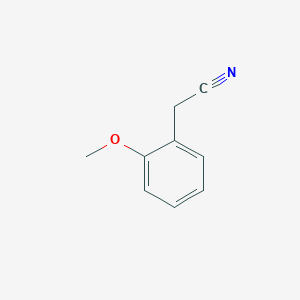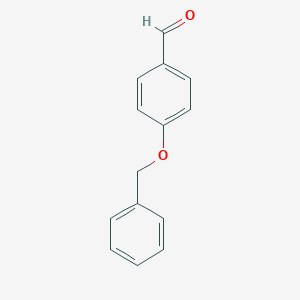
Glucopsychosine
説明
Glucopsychosine, also known as glucosylsphingosine, is a biomarker for selective deficiency of β-glucocerebrosidase . It is elevated in symptomatic patients and supports a diagnosis of Gaucher disease . It is used as a second-tier test when newborn screening results with reduced beta-glucosidase (GBA) activity are identified .
Molecular Structure Analysis
The molecular formula of Glucopsychosine is C24H47NO7 . The exact mass is 461.33525284 g/mol and the monoisotopic mass is also 461.33525284 g/mol . The compound has a complexity of 479 .Physical And Chemical Properties Analysis
Glucopsychosine is a solid substance that is soluble in ethanol . It has a molecular weight of 461.64 . The compound has a topological polar surface area of 146 Ų .科学的研究の応用
Medicine
Glucopsychosine plays a significant role in the medical field, particularly in the diagnosis and monitoring of Gaucher disease . Gaucher disease is an autosomal recessive lysosomal storage disorder caused by deficient beta-glucosidase activity . Glucopsychosine levels are elevated in symptomatic patients, supporting a diagnosis of Gaucher disease .
Biochemistry
In biochemistry, Glucopsychosine is recognized as a biomarker for selective deficiency of β-glucocerebrosidase . It’s also known to increase intracellular Ca2+ levels and induce calpain-mediated apoptosis .
Pharmacology
Glucopsychosine is used in pharmacology for the diagnosis and monitoring of patients with Gaucher disease . It’s also used in monitoring a patient’s response to treatment .
Neuroscience
In neuroscience, Glucopsychosine is used in the study of neurobiology of psychosis . The dopamine hypothesis has been a major influence in the study of the neurochemistry of psychosis and in the development of antipsychotic drugs .
Genetics
In genetics, Glucopsychosine is used in the diagnosis and monitoring of patients with Gaucher disease, which is an autosomal recessive lysosomal storage disorder caused by deficient beta-glucosidase activity .
Cell Biology
In cell biology, Glucopsychosine is known to increase intracellular Ca2+ levels and induce calpain-mediated apoptosis . This property is significant in the study of cell death and survival.
作用機序
Target of Action
Glucopsychosine primarily targets the enzyme beta-glucosidase (GBA) . This enzyme facilitates the lysosomal degradation of glucosylceramide (glucocerebroside) and glucopsychosine (glucosylsphingosine: lyso-GL1) . In Gaucher disease, an autosomal recessive lysosomal storage disorder, there is a deficiency of beta-glucosidase activity .
Mode of Action
The interaction of glucopsychosine with its target, beta-glucosidase, results in the accumulation of glucosylceramide and glucopsychosine in lysosomes, primarily in tissue macrophages . This accumulation is believed to induce apoptosis in acute myeloid leukemia (AML) cells by increasing cytosolic calcium .
Biochemical Pathways
The primary biochemical pathway affected by glucopsychosine is the lysosomal degradation pathway of glucosylceramide and glucopsychosine . The deficiency of beta-glucosidase activity leads to the accumulation of these substances in lysosomes, particularly in tissue macrophages . This accumulation is associated with the induction of apoptosis in AML cells .
Pharmacokinetics
The compound’s action is closely tied to its ability to accumulate in lysosomes due to deficient beta-glucosidase activity . This suggests that glucopsychosine may have a high cellular uptake and distribution within cells, particularly macrophages.
Result of Action
The molecular and cellular effects of glucopsychosine’s action primarily involve the induction of apoptosis in AML cells . This is believed to occur through an increase in cytosolic calcium, which triggers the apoptotic pathway . In the context of Gaucher disease, glucopsychosine accumulation supports the diagnosis of the disease .
Action Environment
Therefore, it is plausible that environmental factors could influence the action of glucopsychosine, particularly in the context of Gaucher disease, which is a genetic disorder .
Safety and Hazards
The safety data sheet for Glucopsychosine advises avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21+,22-,23+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJTWTPUPVQKNA-JIAPQYILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315465 | |
| Record name | Glucosylsphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52050-17-6 | |
| Record name | Glucosylsphingosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52050-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucosylsphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)



![(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid](/img/structure/B128570.png)

